

# An In-Depth Technical Guide to the Health and Safety of 1-Piperazineethanimine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Piperazineethanimine**

Cat. No.: **B15170014**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety data for **1-Piperazineethanimine** (also known as N-(2-Aminoethyl)piperazine), a crucial resource for researchers, scientists, and professionals in drug development. This document outlines the toxicological profile, handling procedures, and emergency measures associated with this compound.

## Chemical and Physical Properties

**1-Piperazineethanimine** is a viscous, colorless to light yellow liquid with an ammonia-like odor. It is a combustible and corrosive aliphatic amine. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **1-Piperazineethanimine**

| Property            | Value                                         |
|---------------------|-----------------------------------------------|
| CAS Number          | 140-31-8                                      |
| Molecular Formula   | C <sub>6</sub> H <sub>15</sub> N <sub>3</sub> |
| Molecular Weight    | 129.20 g/mol                                  |
| Boiling Point       | 218-222 °C                                    |
| Melting Point       | -19 °C                                        |
| Flash Point         | 92 °C (closed cup)                            |
| Density             | 0.985 g/mL at 25 °C                           |
| Solubility in Water | Soluble                                       |
| Vapor Pressure      | 0.05 mmHg at 20 °C                            |

## Toxicological Data

**1-Piperazineethanimine** presents several health hazards, primarily related to its corrosive nature and potential for sensitization. The available quantitative toxicological data are summarized in the following tables.

### Acute Toxicity

Table 2: Acute Toxicity of **1-Piperazineethanimine**

| Route of Exposure | Species | Test | Value              | Classification                      |
|-------------------|---------|------|--------------------|-------------------------------------|
| Oral              | Rat     | LD50 | 2118.6 mg/kg       | Harmful if swallowed                |
| Dermal            | Rabbit  | LD50 | 871.2 mg/kg        | Toxic in contact with skin          |
| Inhalation        | -       | LC50 | Data not available | Irritating to the respiratory tract |

## Skin and Eye Irritation/Corrosion

The compound is classified as causing severe skin burns and eye damage. Contact can result in serious, irreversible tissue damage.

Table 3: Skin and Eye Effects of **1-Piperazineethanimine**

| Exposure | Species | Result                         | Classification                                       |
|----------|---------|--------------------------------|------------------------------------------------------|
| Skin     | Rabbit  | Causes burns                   | Category 1B: Causes severe skin burns and eye damage |
| Eyes     | Rabbit  | Risk of serious damage to eyes | Category 1: Causes serious eye damage                |

## Sensitization

**1-Piperazineethanimine** is a known skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.

Table 4: Sensitization Potential of **1-Piperazineethanimine**

| Type               | Result                                  | Classification                                  |
|--------------------|-----------------------------------------|-------------------------------------------------|
| Skin Sensitization | May cause sensitization by skin contact | Category 1: May cause an allergic skin reaction |

## Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

Table 5: GHS Classification for **1-Piperazineethanimine**

| Hazard Class                                           | Hazard Category | Hazard Statement                                        |
|--------------------------------------------------------|-----------------|---------------------------------------------------------|
| Acute Toxicity, Oral                                   | Category 4      | H302: Harmful if swallowed                              |
| Acute Toxicity, Dermal                                 | Category 3      | H311: Toxic in contact with skin                        |
| Skin Corrosion/Irritation                              | Category 1B     | H314: Causes severe skin burns and eye damage           |
| Serious Eye Damage/Eye Irritation                      | Category 1      | H318: Causes serious eye damage                         |
| Skin Sensitization                                     | Category 1      | H317: May cause an allergic skin reaction               |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3      | H412: Harmful to aquatic life with long lasting effects |

## Experimental Protocols

The following sections detail the methodologies for key toxicological experiments relevant to the assessment of **1-Piperazineethanimine**.

### Acute Oral Toxicity (OECD Guideline 401/420/423)

- Objective: To determine the median lethal dose (LD50) of a substance when administered orally.
- Test Animals: Typically, young adult rats of a single sex (females are often preferred).
- Procedure:
  - Animals are fasted prior to dosing.
  - The test substance is administered in a single dose by gavage.
  - A range of dose levels is used to determine the dose that causes mortality in 50% of the animals.

- Animals are observed for a period of at least 14 days for signs of toxicity and mortality.
- Body weight is recorded weekly, and a gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The LD50 is calculated using a recognized statistical method.

## Acute Dermal Toxicity (OECD Guideline 402)

- Objective: To determine the LD50 of a substance when applied to the skin.[1]
- Test Animals: Typically, young adult rats or rabbits.[1]
- Procedure:
  - The fur is clipped from the dorsal area of the trunk of the test animals.
  - The test substance is applied uniformly over an area of approximately 10% of the total body surface area.
  - The application site is covered with a porous gauze dressing for 24 hours.[2]
  - After the exposure period, the residual test substance is removed.
  - Animals are observed for at least 14 days for signs of toxicity and mortality.
  - Body weights are recorded, and a gross necropsy is performed.
- Data Analysis: The dermal LD50 is calculated.[1]

## Skin Corrosion/Irritation (OECD Guideline 404)

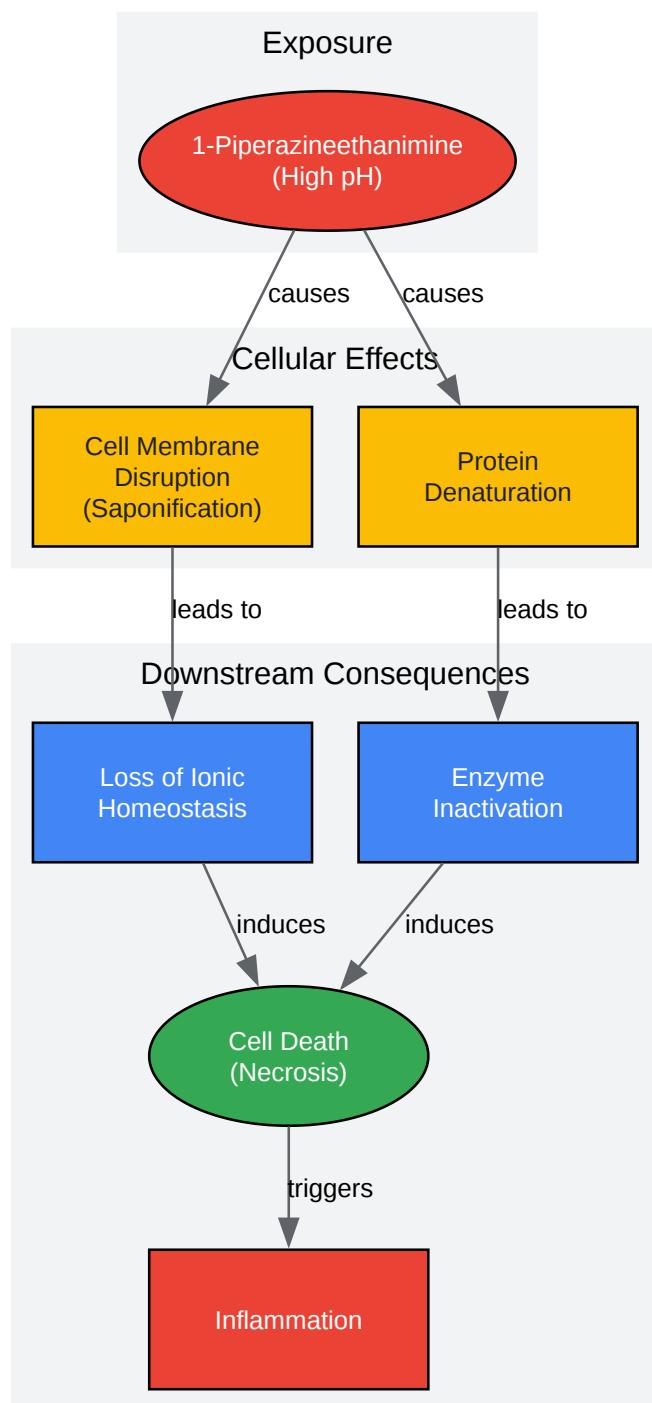
- Objective: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.[3]
- Test Animals: Typically, albino rabbits.[3]
- Procedure:

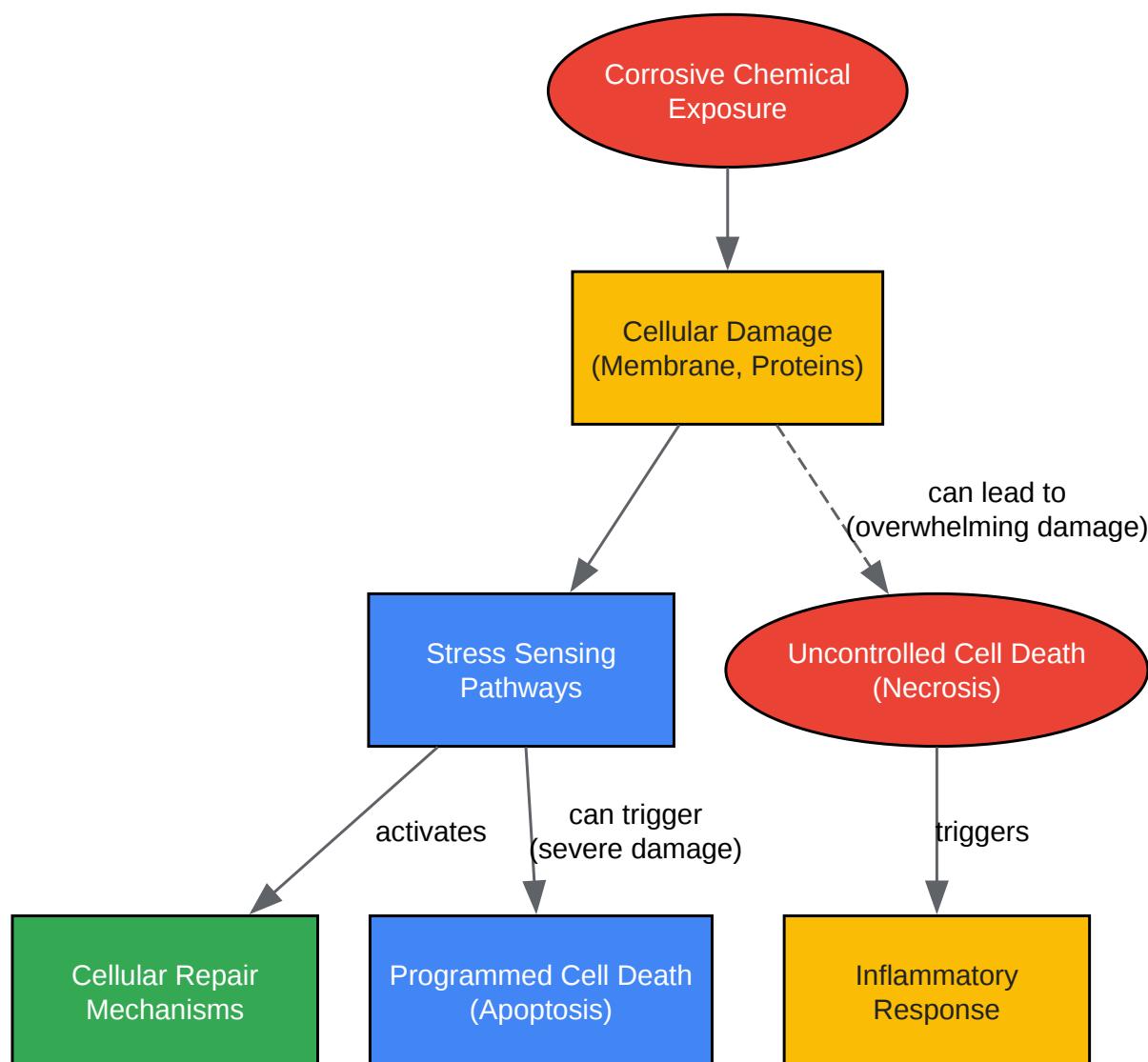
- A small area of the animal's skin is shaved.
- 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.[4]
- The patch is applied for up to 4 hours.[5]
- After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after removal.[5]
- Observations can continue for up to 14 days to assess the reversibility of the effects.[3]
- Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the nature and reversibility of the damage.[3]

## Eye Irritation/Corrosion (OECD Guideline 405)

- Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.[6]
- Test Animals: Typically, albino rabbits.[6]
- Procedure:
  - A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is applied into the conjunctival sac of one eye of the animal.[7]
  - The other eye remains untreated and serves as a control.[6]
  - The eyes are examined at 1, 24, 48, and 72 hours after application for effects on the cornea, iris, and conjunctivae.[6]
  - The duration of the observation period can be extended to 21 days to evaluate the reversibility of the effects.[8]
- Data Analysis: The ocular lesions are scored, and the substance is classified based on the severity and persistence of the observed effects.[6]

## In Vitro Cytotoxicity (MTT Assay)


- Objective: To assess the cytotoxic potential of a substance by measuring its effect on cell viability.
- Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[9]
- Procedure:
  - Cells are seeded in 96-well plates and allowed to adhere.
  - The cells are then exposed to various concentrations of the test substance for a defined period.
  - After the exposure period, the MTT solution is added to each well and incubated for a few hours.[10]
  - A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
  - The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[11]
- Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC<sub>50</sub> value (the concentration of the substance that inhibits 50% of cell growth) can be determined.


## Mechanism of Toxicity and Signaling Pathways

The primary mechanism of toxicity for corrosive amines like **1-Piperazineethanamine** is direct cellular damage due to their high alkalinity. This leads to a disruption of cellular structures and functions.

## Cellular Response to Corrosive Amines

The high pH of corrosive amines causes saponification of lipids in cell membranes, leading to a loss of membrane integrity. This allows the uncontrolled influx and efflux of ions and other molecules, disrupting cellular homeostasis. Furthermore, the alkaline environment denatures cellular proteins, including enzymes, which impairs critical metabolic and signaling processes. This widespread cellular damage can lead to necrosis, a form of cell death characterized by cell swelling and lysis, which triggers an inflammatory response.[\[12\]](#)





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. ecetoc.org [ecetoc.org]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. nucro-technics.com [nucro-technics.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Health and Safety of 1-Piperazineethanimine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15170014#health-and-safety-data-for-1-piperazineethanimine-handling]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)